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Compound of Interest

Compound Name: Diethyl 2-ethyl-2-phenylmalonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 2-ethyl-2-phenylmalonate is a disubstituted derivative of malonic acid with significant
applications in organic synthesis, particularly as a key intermediate in the preparation of
pharmaceuticals like phenobarbital.[1] A thorough understanding of its structural characteristics
is crucial for optimizing synthetic routes, predicting reactivity, and informing drug design efforts.
This technical guide provides a comprehensive overview of the structural analysis of diethyl 2-
ethyl-2-phenylmalonate, compiling available physicochemical data, outlining detailed
experimental protocols for its synthesis, and presenting a logical workflow for its preparation.
While extensive searches for experimental crystallographic and detailed spectroscopic data
have been conducted, such information is not readily available in the public domain. This guide,
therefore, also serves to highlight the current gaps in the complete structural elucidation of this
important molecule.

Physicochemical Properties

Diethyl 2-ethyl-2-phenylmalonate is a colorless to light yellow liquid at room temperature.[2] It
is characterized by its high boiling point and low solubility in water, while being soluble in
common organic solvents like ethanol and ether.[3] A summary of its key physicochemical
properties is presented in Table 1.

Table 1: Physicochemical Properties of Diethyl 2-ethyl-2-phenylmalonate
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Property Value Reference(s)
Molecular Formula C15H2004 [415]
Molecular Weight 264.32 g/mol [41[5]

CAS Number 76-67-5 [4]
Appearance Colorless to light yellow liquid [2]

Boiling Point 185 °C at 15 mmHg [4]

Density 1.07 g/mL at 25 °C [4]

Refractive Index (n20/D) 1.491 [4]

- Insoluble in water; Soluble in
Solubility [3]
ethanol, ether

Synthesis and Purification

The synthesis of diethyl 2-ethyl-2-phenylmalonate is typically achieved through the ethylation
of diethyl phenylmalonate. The precursor, diethyl phenylmalonate, can be synthesized via a
Claisen condensation of diethyl oxalate and ethyl phenylacetate, followed by decarbonylation.
[6] The subsequent alkylation with an ethyl halide in the presence of a base yields the final
product.

Experimental Protocols

Protocol 1: Synthesis of Diethyl Phenylmalonate
This procedure is adapted from a known method for the arylation of diethyl malonate.[4]
» Reagents and Equipment:

o Palladium(ll) bis(dibenzylideneacetone) [Pd(dba)z]

o Di-tert-butyl(neopentyl)phosphine [DTBNpP]

o Sodium hydride (NaH)
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Toluene

[e]

o

Aryl bromide (e.g., bromobenzene)

[¢]

Diethyl malonate

Celite

[¢]

[e]

Silica gel

o

Standard dry box and glassware

e Procedure:

o In a glovebox, add Pd(dba)2 (0.010 mmol), DTBNpP (0.020 mmol), and NaH (1.2 mmol) to
a screw-capped vial.

o Seal the vial and remove it from the glovebox.

o Add toluene (1.0 mL), the aryl bromide (1.0 mmol), and diethyl malonate (1.2 mmol) to the
vial.

o Stir the reaction mixture at 70 °C for 24 hours.

o Monitor the conversion of the aryl bromide by gas chromatography (GC).

o Upon completion, filter the crude reaction mixture through a plug of Celite.

o Concentrate the filtrate in vacuo.

o Purify the resulting concentrate by column chromatography on silica gel to yield diethyl
phenylmalonate.

Protocol 2: Synthesis of Diethyl 2-ethyl-2-phenylmalonate

This protocol describes the ethylation of diethyl phenylmalonate.

» Reagents and Equipment:
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[e]

Diethyl phenylmalonate

Sodium ethoxide

o

[¢]

Bromoethane

Ethanol

[¢]

[e]

Standard reaction glassware with reflux condenser

e Procedure:

[e]

Prepare a solution of sodium ethoxide in absolute ethanol.
o Add diethyl phenylmalonate to the sodium ethoxide solution.
o Slowly add bromoethane to the reaction mixture.

o Reflux the mixture for several hours until the reaction is complete (monitored by TLC or
GOQ).

o After cooling, neutralize the reaction mixture.
o Perform an aqueous workup to extract the crude product.

o Purify the crude product by vacuum distillation.

Synthesis Workflow

The logical progression of the synthesis of diethyl 2-ethyl-2-phenylmalonate from diethyl
malonate is illustrated in the following diagram.
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Synthesis Workflow of Diethyl 2-ethyl-2-phenylmalonate

Diethyl Malonate

Pd(dba)2z, DTBNpP, NaH, Toluene

Arylation
(e.g., with Bromobenzene)

Diethyl Phenylmalonate

Sodium Ethoxide

Ethylation
(with Bromoethane)

Diethyl 2-ethyl-2-phenylmalonate

Click to download full resolution via product page
Synthesis Workflow

Structural Analysis Data

A comprehensive structural analysis of a molecule relies on data from various techniques,
including X-ray crystallography and spectroscopic methods such as NMR and IR spectroscopy.

Crystallographic Data

As of the latest search, no publicly available crystallographic data (e.g., CIF files) for diethyl 2-
ethyl-2-phenylmalonate could be located. Therefore, a detailed analysis of its solid-state
conformation, including precise bond lengths and angles, cannot be provided at this time. Such
data, if it were available, would be presented as in Table 2.
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Table 2: Representative Crystallographic Data (Data Not Available)

Parameter Value

Crystal System Not Available
Space Group Not Available
Unit Cell Dimensions Not Available
Selected Bond Lengths (A) Not Available
Selected Bond Angles (°) Not Available
Torsion Angles (°) Not Available

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data with full assignments for diethyl 2-ethyl-2-
phenylmalonate are not available in the public domain. The following sections outline the
expected spectral features based on the known structure of the molecule and data from similar
compounds.

The proton NMR spectrum of diethyl 2-ethyl-2-phenylmalonate is expected to show distinct
signals for the aromatic protons of the phenyl group, the methylene and methyl protons of the
two ethyl ester groups, and the methylene and methyl protons of the 2-ethyl group. A

hypothetical summary of the expected chemical shifts and multiplicities is provided in Table 3.

Table 3: Predicted *H NMR Spectral Data (Data Not Available)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
) Aromatic protons
~72-74 Multiplet 5H
(CeH5s)
~4.2 Quartet 4H -OCH2CHs
-CH2CHs (on
~2.0 Quartet 2H
malonate)
~1.2 Triplet 6H -OCH2CHs
) -CH2CHs (on
~0.8 Triplet 3H
malonate)

The carbon-13 NMR spectrum would provide information on the different carbon environments

within the molecule. Key signals would include those for the carbonyl carbons of the ester

groups, the aromatic carbons, the quaternary carbon of the malonate, and the carbons of the

ethyl groups. Table 4 presents a prediction of these signals.

Table 4: Predicted 13C NMR Spectral Data (Data Not Available)

Chemical Shift (6, ppm)

Assignment

~ 170 C=0 (ester)

~ 138 Quaternary aromatic carbon
~ 128 Aromatic CH

~ 127 Aromatic CH

~ 61 -OCH2CHs

~ 58 Quaternary malonate carbon
~ 25 -CH2CHs (on malonate)
~14 -OCH2CHs

~9 -CH2CHs (on malonate)
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The IR spectrum of diethyl 2-ethyl-2-phenylmalonate would be dominated by a strong
absorption band corresponding to the C=0 stretching vibration of the ester groups. Other
characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic
portions of the molecule, and C-O stretching vibrations. A summary of expected IR absorptions
is given in Table 5.

Table 5: Predicted FT-IR Spectral Data (Data Not Available)

Wavenumber (cm~12) Intensity Assignment

~ 3100 - 3000 Medium Aromatic C-H stretch
~ 3000 - 2850 Medium Aliphatic C-H stretch

~ 1735 Strong C=0 stretch (ester)

~ 1600, 1495 Medium-Weak Aromatic C=C stretch
~ 1250 - 1000 Strong C-O stretch (ester)

Computational Analysis

A computational analysis of diethyl 2-ethyl-2-phenylmalonate, for instance using Density
Functional Theory (DFT), would provide valuable insights into its electronic structure,
conformational preferences, and vibrational frequencies. Such studies could predict the
optimized molecular geometry, bond lengths, and bond angles, which would be a valuable
comparison to experimental data if it were available. At present, no specific computational
studies for this molecule have been identified in the literature.

Conclusion

Diethyl 2-ethyl-2-phenylmalonate is a compound of significant interest in synthetic and
medicinal chemistry. This guide has consolidated the available physicochemical and synthetic
data for this molecule. However, a complete structural characterization is currently hampered
by the lack of publicly available experimental crystallographic and detailed spectroscopic data.
Further research to obtain single-crystal X-ray diffraction data and high-resolution NMR and IR
spectra is necessary for a definitive structural elucidation. Such data would be invaluable for
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researchers working with this compound, enabling more precise molecular modeling and a
deeper understanding of its chemical behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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